molecular formula C16H33BrN2S B1373668 N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide CAS No. 1235441-79-8

N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide

Cat. No.: B1373668
CAS No.: 1235441-79-8
M. Wt: 365.4 g/mol
InChI Key: VQKUUTUMMGZNDK-UHFFFAOYSA-N
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Description

N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C16H33BrN2S and a molecular weight of 365.42 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclopropyl group, a dodecylsulfanyl chain, and a methanimidamide moiety.

Preparation Methods

The synthesis of N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide involves several steps, typically starting with the preparation of the cyclopropyl and dodecylsulfanyl intermediates. These intermediates are then reacted with methanimidamide under specific conditions to form the final product. The reaction conditions often include the use of hydrobromic acid to facilitate the formation of the hydrobromide salt . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems.

Chemical Reactions Analysis

N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The cyclopropyl group and dodecylsulfanyl chain play crucial roles in binding to these targets, which may include enzymes or receptors. The methanimidamide moiety is believed to be involved in the modulation of biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide can be compared with other similar compounds, such as:

  • N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrochloride
  • N’-cyclopropyl(dodecylsulfanyl)methanimidamide sulfate
  • N’-cyclopropyl(dodecylsulfanyl)methanimidamide acetate

These compounds share similar structural features but differ in their counterions, which can influence their solubility, stability, and reactivity. N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide is unique due to its specific hydrobromide salt form, which may offer distinct advantages in certain applications .

Properties

IUPAC Name

dodecyl N'-cyclopropylcarbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-16(17)18-15-12-13-15;/h15H,2-14H2,1H3,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKUUTUMMGZNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=NC1CC1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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